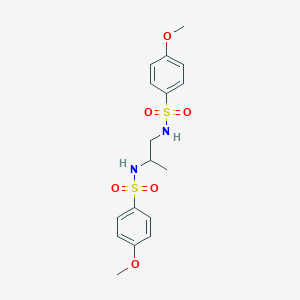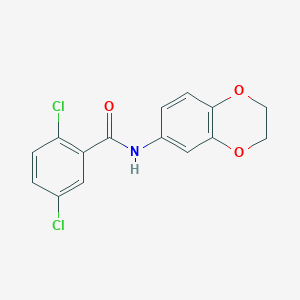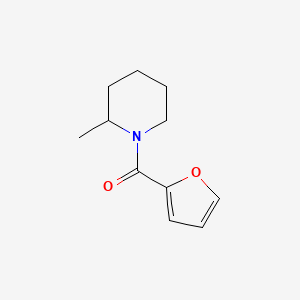
2-Furyl 2-methylpiperidyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furyl 2-methylpiperidyl ketone is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a furan ring attached to a piperidine ring via a ketone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl 2-methylpiperidyl ketone typically involves the reaction of 2-furyl methyl ketone with 2-methylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methylpiperidine, followed by nucleophilic addition to the carbonyl group of 2-furyl methyl ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Furyl 2-methylpiperidyl ketone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: 2-Furyl 2-methylpiperidyl alcohol.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2-Furyl 2-methylpiperidyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 2-Furyl 2-methylpiperidyl ketone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
2-Furyl methyl ketone: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.
2-Methylpiperidyl ketone: Lacks the furan ring, which may reduce its ability to participate in π-π interactions.
2-Furyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Uniqueness: 2-Furyl 2-methylpiperidyl ketone is unique due to the combination of the furan and piperidine rings, providing a versatile scaffold for chemical modifications and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
furan-2-yl-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H15NO2/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
FANPIOGJQDUPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



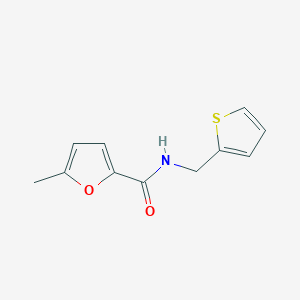
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976275.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10976281.png)
![4-[(3,3-Diphenylpropanoyl)amino]benzamide](/img/structure/B10976284.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10976289.png)
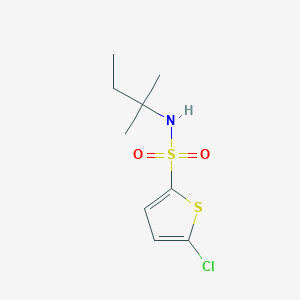

![5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976297.png)
![N-[3-(morpholin-4-yl)propyl]cyclohexanecarboxamide](/img/structure/B10976308.png)
![3-[(2-Methylpropyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10976311.png)
![4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10976319.png)
